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Compound of Interest

Compound Name: 3-Chlorobenzoyl isothiocyanate
CAS No.: 66090-36-6
Cat. No.: B1585677

Get Quote

. J

Compound Profile & Significance

¢ Chemical Name: 3-Chlorobenzoyl isothiocyanate[2][3]
o CAS Number: 66090-36-6[2]
e Molecular Formula: C

H
CINOS[1][4]

¢ Molecular Weight: 197.64 g/mol [1]

* Role: Versatile intermediate for synthesizing N-benzoyl-N'-substituted thioureas, often
explored for anticancer, antimicrobial, and urease inhibitory activities.

Synthesis & Sample Preparation
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To ensure spectral accuracy, the compound is typically generated in situ or isolated
immediately prior to analysis due to its reactivity with nucleophiles (including moisture).[1]

Standard Preparation Protocol

» Reagents: 3-Chlorobenzoyl chloride (1.0 eq), Potassium thiocyanate (KSCN) or Ammonium
thiocyanate (NH

SCN) (1.1 eq).[1]

e Solvent: Anhydrous Acetone or Acetonitrile (dried over molecular sieves).
e Procedure:

o Dissolve KSCN in anhydrous acetone.[1]

o Add 3-Chlorobenzoyl chloride dropwise at 0-5 °C.[1]

o Stir at room temperature for 1-2 hours.

o Filter off the KCI byproduct.[1] The filtrate contains the 3-Chlorobenzoyl isothiocyanate.
[1]

o Note: For spectral analysis, the solvent is removed under reduced pressure to yield a
yellow/orange oil or low-melting solid.[1]

Workflow Diagram

3-Chlorobenzoyl Chloride »_| Nucleophilic Substitution - Filtration »_| 3-Chlorobenzoyl Isothiocyanate »_| Spectroscopic Analysis
+KSCN "1 (Acetone, 0-25°C, 2h) ™1 (Remove KClI) = (Yellow Oil/Solid) = (IR, NMR)

Click to download full resolution via product page

Figure 1: Synthesis workflow for the isolation of 3-Chlorobenzoyl isothiocyanate.

Infrared Spectroscopy (FT-IR)
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The IR spectrum of acyl isothiocyanates is distinct due to the conjugation between the carbonyl
and the isothiocyanate group.[1]

Method: Neat oil (ATR) or KBr pellet.[1]

Wavenumber (
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)
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Technical Insight: The absence of a broad O-H stretch (3200—-3500

) and N-H stretches confirms the successful conversion of the acid chloride and lack

of hydrolysis to the carboxylic acid.[1]

Nuclear Magnetic Resonance (NMR)
H NMR Data (400 MHz, CDCI or DMSO-)

The proton spectrum is characterized by the splitting pattern of a 1,3-disubstituted aromatic
ring.[1] The electron-withdrawing nature of both the -Cl and -CONCS groups deshields the ring
protons.[1]
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Proton Shift (

Position . ppm)

Coupling (
Multiplicity
, H2)

Interpretation

H-2 7.95-8.05

Singlet (t) ~1.8 Hz

Most deshielded
due to being
flanked by two
electron-
withdrawing
groups (Inductive
effect of Cl and
CO).

H-6 7.85—-7.95

Doublet (dt) ~7.8,1.5Hz

Ortho to
Carbonyl,
deshielded by
anisotropy of the
C=0 group.[1]

H-4 7.55-7.65

Doublet (ddd) ~8.0, 1-2 Hz

Ortho to
Chlorine; Para to

Carbonyl.

H-5 7.40-7.50

Triplet (t) ~8.0 Hz

Meta to both
substituents;

least deshielded.

[1]

C NMR Data (100 MHz, CDCI )

The carbon spectrum provides the most definitive proof of the acyl isothiocyanate skeleton.[1]
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Carbon =l | . . .
Envi - Signal Type Assignment Logic
nvironmen
» PpmM)
Distinctive low-field
signal. Slightly upfield
Carbonyl (C=0) 160.0 - 164.0 Quaternary ] ]
from acid chlorides
(~168 ppm).[1]
Critical Identification.
Often weak or
Isothiocyanate (-NCS)  144.0 — 148.0 Quaternary broadened due to
quadrupolar relaxation
of Nitrogen.
Ipso carbon attached
C-3 (C-Cl) 134.0 - 136.0 Quaternary )
to Chlorine.
Ipso carbon attached
C-1(C-C0O) 131.0-133.0 Quaternary
to the carbonyl group.
Remaining aromatic
Ar-C (C2,C4,C5,C6) 126.0-131.0 CH

methine carbons.

Spectral Assignment Logic
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Identity Confirmed:

3-Chlorobenzoyl Isothiocyanate

Click to download full resolution via product page
Figure 2: Decision tree for confirming the identity of 3-Chlorobenzoyl isothiocyanate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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